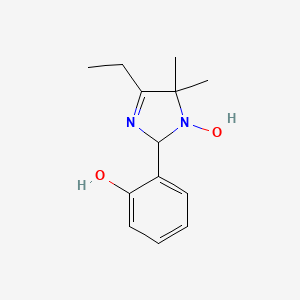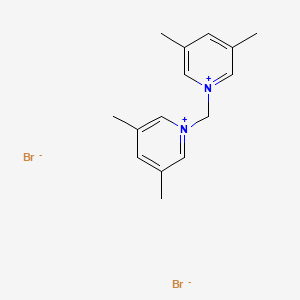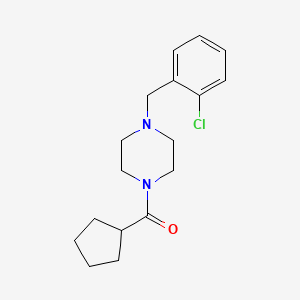
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as AG-1478 and belongs to the family of tyrosine kinase inhibitors.
Mechanism of Action
AG-1478 works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, which are all hallmarks of cancer.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, AG-1478 has been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using AG-1478 in lab experiments is its potent inhibitory activity against EGFR tyrosine kinase. This makes it an ideal tool for studying the role of EGFR in cancer and other diseases. However, one of the limitations of using AG-1478 is its specificity. It only targets EGFR tyrosine kinase and may not be effective against other tyrosine kinases that are involved in cancer progression.
Future Directions
There are many potential future directions for the study of AG-1478. One area of research is the development of more potent and specific EGFR inhibitors that can overcome the limitations of AG-1478. Another area of research is the combination of AG-1478 with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, AG-1478 may have potential applications in other diseases that are associated with EGFR overexpression, such as inflammatory diseases and neurodegenerative diseases.
In conclusion, AG-1478 is a chemical compound that has significant potential in scientific research, particularly in the field of cancer treatment. Its potent inhibitory activity against EGFR tyrosine kinase makes it an ideal tool for studying the role of EGFR in cancer and other diseases. While there are limitations to its use, there are also many potential future directions for research on this compound.
Synthesis Methods
The synthesis of 4-ethyl-2-(2-hydroxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol involves the reaction of 2-bromo-4,5-dimethylimidazole with 2-hydroxyacetophenone in the presence of an ethylating agent such as diethyl sulfate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final compound.
Scientific Research Applications
AG-1478 has been extensively studied in scientific research for its potential applications in cancer treatment. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. AG-1478 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR and downstream signaling pathways.
properties
IUPAC Name |
2-(4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-11-13(2,3)15(17)12(14-11)9-7-5-6-8-10(9)16/h5-8,12,16-17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRKXMLSJBZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)

![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)


![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)